molecular formula C24H25N3O5S2 B2803400 (Z)-2-hydroxy-N'-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)benzohydrazide CAS No. 612803-78-8

(Z)-2-hydroxy-N'-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)benzohydrazide

Cat. No.: B2803400
CAS No.: 612803-78-8
M. Wt: 499.6
InChI Key: RUKYMMWOEVAVDK-HKWRFOASSA-N
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Description

“(Z)-2-hydroxy-N’-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)benzohydrazide” is a complex organic compound . It has been studied for its various properties and potential applications in different fields .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present . It includes a thioxothiazolidinone ring, a benzylidene group, and a methoxy group . The exact structure would need to be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Supramolecular Structures

Research has been conducted on the supramolecular structures of thioxothiazolidinone derivatives, which share a structural motif with the compound . These studies reveal how hydrogen bonding, alongside C-H...pi and N-H...O interactions, contributes to the formation of complex supramolecular assemblies, highlighting the potential for these compounds in materials science and nanochemistry (Delgado et al., 2005).

Antimicrobial Activity

A variety of thiazolidinone derivatives, including those with methoxybenzylidene groups, have demonstrated antimicrobial efficacy against gram-positive and gram-negative bacteria. This suggests their potential use in developing new antimicrobial agents. For instance, some derivatives have shown compatibility with standard drugs like Ampicillin, indicating their relevance in addressing antimicrobial resistance (PansareDattatraya & Devan, 2015).

Anticancer Activity

Research into thiazolidinone compounds with benzothiazole moieties has revealed their potential in anticancer drug development. Certain derivatives exhibit significant activity against a range of cancer cell lines, including leukemia, melanoma, and lung cancer, highlighting the compound class's promise in oncology (Havrylyuk et al., 2010).

Molecular Interaction Studies

Studies on Schiff base compounds derived from benzohydrazide and sulfonohydrazide have elucidated their interactions with biological molecules such as DNA. These interactions, characterized by intercalation modes, suggest potential applications in biotechnology and pharmaceutical sciences, particularly in the design of drugs targeting genetic materials (Sirajuddin et al., 2013).

Catalytic Properties

Research on benzohydrazone compounds and their complexes has explored their catalytic properties. For instance, oxovanadium(V) complexes with benzohydrazide ligands exhibit effective catalysis in sulfoxidation reactions. This suggests potential applications in synthetic chemistry and industrial processes, where such catalytic activities can facilitate the production of sulfoxides (Wang et al., 2013).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. It could be interesting to explore its potential as a corrosion inhibitor , its biological activities , and other possible uses. More research is needed to fully understand the potential of this compound.

Properties

IUPAC Name

2-hydroxy-N'-[6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-32-17-12-10-16(11-13-17)15-20-23(31)27(24(33)34-20)14-6-2-3-9-21(29)25-26-22(30)18-7-4-5-8-19(18)28/h4-5,7-8,10-13,15,28H,2-3,6,9,14H2,1H3,(H,25,29)(H,26,30)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKYMMWOEVAVDK-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NNC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NNC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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